Yuanhuafin

描述

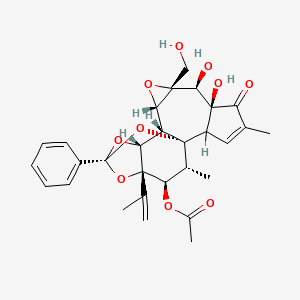

Yuanhuafin (YF) is a daphnane-type diterpene isolated from the flower buds and roots of Daphne genkwa (Genkwa Flos), a plant traditionally used in Chinese medicine for anti-inflammatory and anticancer purposes . First identified in 1982 , YF belongs to the "YuanhuaXin" family, which includes ten structurally related diterpenes: yuanhuacin (YC), yuanhuadin (YD), this compound (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT) . These compounds share a common daphnane skeleton but differ in substituents, leading to distinct pharmacological and toxicological profiles.

YF has a molecular formula of C₂₉H₃₂O₁₀ and a molecular weight of 540.57 g/mol . Structurally, it features a phenyl (Ph) group and an acetyloxy (OAc) substituent at specific positions, distinguishing it from analogues like YC and YP .

属性

CAS 编号 |

82870-43-7 |

|---|---|

分子式 |

C29H32O10 |

分子量 |

540.6 g/mol |

IUPAC 名称 |

[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |

InChI |

InChI=1S/C29H32O10/c1-13(2)27-21(35-16(5)31)15(4)28-18-11-14(3)20(32)26(18,34)24(33)25(12-30)22(36-25)19(28)23(27)37-29(38-27,39-28)17-9-7-6-8-10-17/h6-11,15,18-19,21-24,30,33-34H,1,12H2,2-5H3/t15-,18?,19+,21-,22+,23-,24-,25+,26-,27+,28+,29-/m1/s1 |

InChI 键 |

YUNIKDZHTDZEHX-DBRWXJJLSA-N |

SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

手性 SMILES |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1(C5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

规范 SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Yuanhuafin; Yuanhuafine. |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Analogues

Structural Variations

Key structural differences among YuanhuaXin diterpenes are summarized below:

| Compound | R1 | R2 | R3 | R4 | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|---|

| YF | H | H | Ph | OAc | C₂₉H₃₂O₁₀ | 540.57 |

| YC | OH | H | (CH=CH)₂(CH₂)₄CH₃ | OBz | C₃₆H₄₄O₁₀ | 648.74 |

| YP | H | H | CH=CH(CH₂)₆CH₃ | OAc | C₃₁H₄₂O₉ | 570.66 |

| YT | H | OH | (CH=CH)₂(CH₂)₄CH₃ | OAc | C₃₃H₄₄O₁₀ | 612.70 |

Data adapted from structural analyses and molecular characterization studies .

- YF vs. YC : YC has a hydroxyl (OH) group and a benzoyloxy (OBz) substituent, enhancing its solubility and anticancer activity. YF lacks these groups, contributing to its lower therapeutic index .

- YF vs. YP : Both YF and YP share an OAc group, but YP has a longer aliphatic chain at R3, which may influence metabolic stability and toxicity .

Pharmacological Activities

Anticancer Effects

- YC : Demonstrates potent activity against lung and breast cancers by inhibiting Protein Kinase C (PKC) and inducing apoptosis .

- YD and YT : Show promising anticancer effects in vivo, with YT exhibiting higher bioavailability than YC .

- YF: Limited data exist, but its cytotoxicity is overshadowed by toxicity concerns. One study reported moderate activity against hepatic carcinoma cells .

Anti-Inflammatory Effects

Toxicity Profiles

| Compound | Key Toxicities | LD₅₀ (Rodents) | Bioavailability |

|---|---|---|---|

| YF | Hepatotoxicity, nephrotoxicity | Not reported | Low (oral) |

| YP | Reproductive toxicity, neurotoxicity | 12 mg/kg | Moderate |

| YC | Gastrointestinal toxicity | 25 mg/kg | Very low |

| YT | Mild hepatotoxicity | 50 mg/kg | Moderate |

Pharmacokinetic Challenges

- YF : After oral administration, YF is slowly absorbed and extensively metabolized via hydroxylation, methylation, and glucuronidation, leading to prolonged systemic exposure and toxicity .

- YC : Rapidly cleared (T₁/₂ = 5.3 h in rats) but shows improved bioavailability when administered via inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。